molecular formula C7H13N3O B2971102 1-(2-Ethoxyethyl)-1H-pyrazol-3-amine CAS No. 1179309-43-3

1-(2-Ethoxyethyl)-1H-pyrazol-3-amine

Cat. No. B2971102
CAS RN: 1179309-43-3
M. Wt: 155.201
InChI Key: WMLDDJAIOFNLEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “1-(2-Ethoxyethyl)-1H-pyrazol-3-amine” were not found, a related compound, “1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride”, has been mentioned in the context of chemical synthesis .


Chemical Reactions Analysis

Specific chemical reactions involving “1-(2-Ethoxyethyl)-1H-pyrazol-3-amine” were not found in the sources I accessed.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Ethoxyethyl)-1H-pyrazol-3-amine” are not explicitly mentioned in the sources I found .

Scientific Research Applications

Synthesis of Heterocycles with Biological Activity

The compound 2-Ethoxymethylene-3-oxobutanenitrile, a related reagent, has been utilized in the synthesis of substituted pyrazoles and fused pyrimidines, showing biological activity against bacteria, filamentous fungi, and tumor cells, but not yeasts. Pyrazole and pyrimidine derivatives demonstrated broad activity, marking their potential in therapeutic applications (Černuchová et al., 2005).

Catalyzed Amination Processes

Rhodium(III)-catalyzed intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones with alkylamines under mild conditions expanded the scope of aminating reagents. This method offers a new avenue for the modification of existing drugs, showcasing the compound's versatility in synthetic organic chemistry (Wu et al., 2014).

Antimicrobial, Antifungal, and Anticancer Properties

Research into pyrazole derivatives yielded compounds with significant biological activity. Synthesis and characterization of these derivatives have confirmed their potential against breast cancer and microbial infections. The identification of antitumor, antifungal, and antibacterial pharmacophore sites in these derivatives underline their therapeutic potential (Titi et al., 2020).

Efficient Synthesis Methods

Novel synthesis methods for pyrazolo[3,4-b]pyridine products from condensation of pyrazole-5-amine derivatives have been developed, demonstrating the efficiency of these processes in generating N-fused heterocycle products. Such advancements in synthesis methods highlight the compound's contribution to the development of new chemical entities (Ghaedi et al., 2015).

Mechanism of Action

The mechanism of action for “1-(2-Ethoxyethyl)-1H-pyrazol-3-amine” is not specified in the sources I found .

Safety and Hazards

Specific safety and hazard information for “1-(2-Ethoxyethyl)-1H-pyrazol-3-amine” was not found in the sources I accessed .

Future Directions

While specific future directions for “1-(2-Ethoxyethyl)-1H-pyrazol-3-amine” were not found, research into related compounds suggests ongoing interest in the synthesis, characterization, and potential applications of similar organic molecules .

properties

IUPAC Name

1-(2-ethoxyethyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-2-11-6-5-10-4-3-7(8)9-10/h3-4H,2,5-6H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLDDJAIOFNLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=CC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxyethyl)-1H-pyrazol-3-amine

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